Deramciclane

Catalog No.
S585202
CAS No.
120444-71-5
M.F
C20H31NO
M. Wt
301.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deramciclane

CAS Number

120444-71-5

Product Name

Deramciclane

IUPAC Name

N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine

Molecular Formula

C20H31NO

Molecular Weight

301.5 g/mol

InChI

InChI=1S/C20H31NO/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16/h6-10,17H,11-15H2,1-5H3/t17-,19-,20+/m1/s1

InChI Key

QOBGWWQAMAPULA-RLLQIKCJSA-N

Synonyms

2-phenyl-2-(dimethylaminoethoxy)-1,7,7-trimethylbicyclo(2.2.1)heptane hemifumarate, deramciclane, deramciclane, (1R,2S,4R)-isomer, deramciclane, (endo-EGYT 3886)-isomer, EGIS 3886, EGIS-3886, EGIS3886, EGYT 3886, EGYT-3886, N,N-dimethyl-2-((1,7,7-trimethyl-2-phenylbicyclo(2.2.1)hept-2-yl)oxy)ethamine

Canonical SMILES

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C

Preclinical Studies: Anxiolytic Effects

Studies in animal models suggest that deramciclane possesses anxiolytic properties. It has been shown to:

  • Reduce anxiety-like behaviors in various rodent models, including the elevated plus-maze and social interaction tests [].
  • Inhibit the release of excitatory amino acids in the brain, which may contribute to its anxiolytic effects [].

These preclinical findings provided the basis for further investigation of deramciclane in human clinical trials.

Clinical Trials: Efficacy and Safety in GAD

Several clinical trials have evaluated the efficacy and safety of deramciclane in patients with GAD. These studies were:

  • Double-blind, placebo-controlled: Neither the participants nor the researchers knew who received deramciclane or placebo.
  • Dose-finding: Different doses of deramciclane were compared to assess the optimal dosage for efficacy and tolerability.

The results of these trials showed that:

  • Deramciclane at a dose of 60 mg/day exhibited significant anxiolytic effects compared to placebo in adult patients with GAD [].
  • Lower doses (30 mg/day and 10 mg/day) showed less pronounced efficacy compared to the 60 mg/day dose but may still have potential benefits requiring further investigation [].
  • Deramciclane was generally well-tolerated with no serious adverse events reported [].

Deramciclane, also known as EGIS-3886, is classified as a non-benzodiazepine anxiolytic compound. Its chemical structure is characterized by a bicyclic monoterpenoid framework, specifically a dimethyl(2-{[(1R,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl]oxy}ethyl)amine formula with the molecular formula C20H31NO . It acts primarily as a selective antagonist of serotonin receptors 5-HT(2A) and 5-HT(2C), exhibiting inverse agonist properties as well .

Deramciclane acts as an antagonist at the serotonin 5-HT2A and 5-HT2C receptors in the brain []. These receptors are involved in regulating mood, anxiety, and cognition. By blocking these receptors, Deramciclane may help reduce anxiety symptoms.

Studies have shown Deramciclane to exhibit anxiolytic-like effects in animal models []. However, the exact mechanism by which it produces these effects remains under investigation.

: The synthesis process includes various reactions such as alkylation and oxidation to achieve the desired bicyclic structure.
  • Purification: The final product is purified to ensure high chemical purity levels (greater than 98%) .
  • Research continues into optimizing these methods for efficiency and yield.

    Deramciclane has demonstrated notable biological activity:

    • Anxiolytic Effects: It has been shown to effectively reduce anxiety symptoms in clinical settings without the sedative effects typically associated with benzodiazepines .
    • Receptor Interaction: Its antagonistic action on serotonin receptors contributes to its therapeutic profile, making it a unique alternative to traditional anxiolytics .

    Clinical studies indicate that it is well-tolerated by patients, with common side effects including mild tiredness and headaches .

    Deramciclane is primarily investigated for its application in treating:

    • Generalized Anxiety Disorder: Clinical trials have shown its efficacy in reducing anxiety levels without the risk of dependency associated with benzodiazepines .
    • Other Anxiety Disorders: Ongoing research explores its potential for broader applications in various anxiety-related conditions.

    Deramciclane shares similarities with other anxiolytic compounds but stands out due to its unique mechanism of action:

    Compound NameTypeMechanism of ActionUnique Features
    BenzodiazepinesBenzodiazepineGABA receptor modulationRisk of dependence
    BuspironeAzapironeSerotonin receptor agonistNon-sedating but less effective for severe anxiety
    FluvoxamineSelective Serotonin Reuptake InhibitorInhibits serotonin reuptakePrimarily used for depression
    DeramciclaneNon-benzodiazepine5-HT(2A) and 5-HT(2C) receptor antagonistUnique receptor profile; non-sedating

    Deramciclane's distinct action on serotonin receptors differentiates it from traditional anxiolytics, offering a promising alternative for treating anxiety disorders without the common side effects associated with benzodiazepines.

    XLogP3

    4.4

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    301.240564612 g/mol

    Monoisotopic Mass

    301.240564612 g/mol

    Heavy Atom Count

    22

    UNII

    O5KFK61E74

    Drug Indication

    Investigated for use/treatment in anxiety disorders.

    MeSH Pharmacological Classification

    Serotonin Antagonists

    Mechanism of Action

    Deramciclane is a new putative non-benzodiazepine-type anxiolytic compound. It is a selective serotonin 5-HT(2A) and 5-HT(2C) receptor antagonist and has also inverse agonist properties.

    Other CAS

    120444-71-5

    Metabolism Metabolites

    Deramciclane has known human metabolites that include N-Methyl-2-[(1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl)oxy]ethanamine.

    Wikipedia

    Deramciclane

    Dates

    Modify: 2023-08-15
    Kovacs I, Maksay G, Simonyi M: Inhibition of high-affinity synaptosomal uptake of gamma-aminobutyric acid by a bicyclo-heptane derivative. Arzneimittelforschung. 1989 Mar;39(3):295-7. [PMID:2502985]

    Explore Compound Types